Methyl 4-((3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate

Description

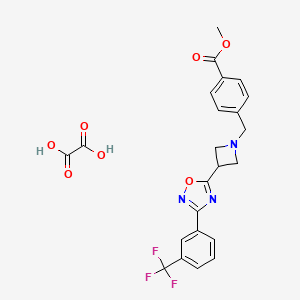

Methyl 4-((3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate is a heterocyclic compound featuring three key structural motifs:

- 1,2,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen and one oxygen atom, known for metabolic stability and bioactivity .

- Trifluoromethylphenyl group: A strongly electron-withdrawing substituent that enhances lipophilicity and resistance to oxidative degradation .

The oxalate salt form improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .

Properties

IUPAC Name |

methyl 4-[[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methyl]benzoate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O3.C2H2O4/c1-29-20(28)14-7-5-13(6-8-14)10-27-11-16(12-27)19-25-18(26-30-19)15-3-2-4-17(9-15)21(22,23)24;3-1(4)2(5)6/h2-9,16H,10-12H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROZKDFCHOMVIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F3N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Methyl 4-((3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.

Chemical Structure

The compound can be represented by the following molecular formula and structure:

- Molecular Formula : C₁₈H₁₈F₃N₃O₄

- Molecular Weight : 393.35 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioactivity. The oxadiazole moiety is known for its role in modulating various biological pathways, particularly in anti-inflammatory and anticancer activities.

Biological Activity Overview

Research has indicated that the compound exhibits several biological activities, including:

- Antiviral Activity : Preliminary studies suggest that derivatives of similar structure have shown promise against viruses such as HIV and HCV due to their ability to inhibit viral replication mechanisms .

- Antitumor Properties : Compounds with similar structural features have been reported to exhibit cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy .

- Anti-inflammatory Effects : The oxadiazole ring is often associated with anti-inflammatory properties, which may be relevant for treating conditions like arthritis and other inflammatory diseases .

Antiviral Activity

A study on related compounds demonstrated significant inhibition of hepatitis C virus (HCV) replication in vitro. The most potent derivatives exhibited EC50 values ranging from 0.015 to 0.083 μM, indicating strong antiviral potential .

Antitumor Activity

In vitro assays using various human cancer cell lines (e.g., breast, lung) showed that compounds with similar structures could induce apoptosis and inhibit cell proliferation. For instance, one study reported an IC50 value of 0.044 μM for a related compound against a breast cancer cell line .

Data Tables

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that oxadiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to methyl 4-((3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. Research shows that 1,3,4-oxadiazoles can induce apoptosis in various cancer cell lines, making them valuable candidates in cancer therapy .

Antidiabetic Properties

The oxadiazole derivatives have also been studied for their antidiabetic effects. In vitro assays demonstrate that these compounds can lower blood glucose levels and improve insulin sensitivity. Molecular docking studies suggest that they interact effectively with key enzymes involved in glucose metabolism .

Antimicrobial Activity

Research has shown that derivatives of oxadiazole possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The incorporation of trifluoromethyl groups into the structure enhances the antimicrobial activity by increasing lipophilicity, allowing better membrane penetration .

Synthesis and Characterization

The synthesis of this compound typically involves multistep reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy confirm the structure and purity of the synthesized compounds .

Case Study 1: Anticancer Evaluation

A recent study synthesized a series of oxadiazole derivatives and evaluated their anticancer potential using MTT assays. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting strong anticancer activity .

Case Study 2: Antidiabetic Mechanism

Another investigation focused on the antidiabetic effects of oxadiazole derivatives. The study utilized animal models to assess the hypoglycemic effects post-administration of the synthesized compounds. Results showed significant reductions in blood glucose levels compared to control groups .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural distinctions between the target compound and analogs:

Bioactivity and Stability

- Trifluoromethyl Effect : The -CF₃ group in the target compound enhances resistance to cytochrome P450-mediated metabolism compared to -OCH₃ or -CH₃ analogs .

- Azetidine vs. Triazole : The azetidine’s compact structure may improve target binding selectivity compared to bulkier triazole-containing compounds .

- Oxalate Salt: Demonstrates superior solubility (logP ~2.1) relative to non-salt forms (e.g., benzamide derivative in with logP ~3.5), critical for oral bioavailability.

Q & A

Q. Optimization Strategies :

- Temperature Control : Reactions involving sensitive groups (e.g., oxadiazole) are performed at 60–80°C to balance yield and decomposition risks .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ultrasound-assisted methods improve reaction rates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating high-purity products (>95% by HPLC) .

Advanced Question: How can researchers resolve discrepancies in reported biological activity data for this compound?

Answer:

Contradictions in biological data (e.g., IC₅₀ values) may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzymatic sources (recombinant vs. native proteins) .

- Compound Purity : Impurities >2% (e.g., unreacted intermediates) can skew results. Validate purity via HPLC and ¹H/¹³C NMR before testing .

- Solubility Issues : Use DMSO concentrations <0.1% in vitro to avoid cytotoxicity. For in vivo studies, optimize formulations with cyclodextrins or liposomes .

Q. Methodological Recommendations :

- Standardize Protocols : Adopt consensus assays (e.g., MTT for cytotoxicity, fluorogenic substrates for enzyme inhibition).

- Cross-Validate : Compare results across independent labs using shared compound batches .

Basic Question: Which analytical techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the oxadiazole and azetidine rings. Key signals: oxadiazole C=O at ~165 ppm (¹³C), azetidine CH₂ at δ 3.5–4.0 (¹H) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₃H₂₀F₃N₃O₅) with <3 ppm error .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at 1720 cm⁻¹ for the benzoate ester) .

Advanced Question: What computational methods are suitable for predicting the compound’s mechanism of action?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets like kinases or GPCRs. Focus on the oxadiazole and trifluoromethylphenyl groups as potential binding motifs .

- Density Functional Theory (DFT) : Calculate electron density maps to predict reactive sites (e.g., oxadiazole ring as an electrophilic center) .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-target complexes under physiological conditions .

Validation : Cross-correlate computational predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

Basic Question: How can researchers assess the compound’s solubility and stability for pharmacological studies?

Answer:

- Solubility Screening : Test in PBS (pH 7.4), DMSO, and simulated gastric fluid. Use UV-Vis spectroscopy or nephelometry to quantify solubility .

- Stability Profiling :

- Thermal Stability : Incubate at 25°C and 37°C for 72 hours; monitor degradation via HPLC .

- pH Stability : Expose to buffers ranging from pH 1.2 (simulated stomach) to pH 8.0 (intestinal) for 24 hours .

Advanced Question: What strategies are recommended for elucidating the compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

Answer:

- In Vitro ADMET :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS/MS .

- CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates .

- In Vivo PK : Administer IV/PO doses in rodents; collect plasma at 0, 1, 4, 8, 24 hours. Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis .

- PD Biomarkers : Use transcriptomics (RNA-seq) or proteomics (LC-MS) to identify downstream targets in treated vs. control tissues .

Basic Question: What synthetic challenges arise during scale-up, and how are they addressed?

Answer:

- Low Yields in Oxadiazole Formation : Optimize stoichiometry (1:1.2 ratio of carboxylic acid to hydrazide) and use microwave-assisted synthesis to improve efficiency .

- Azetidine Ring Instability : Protect the azetidine nitrogen with Boc groups during coupling steps; deprotect with TFA post-reaction .

- Purification Bottlenecks : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for gram-scale batches .

Advanced Question: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

- Core Modifications : Replace the trifluoromethyl group with -Cl or -CF₂H to assess electronic effects on target binding .

- Linker Optimization : Test methylene vs. ethylene bridges between azetidine and benzoate to evaluate flexibility .

- Bioisosteres : Substitute the oxadiazole with 1,2,3-triazole and compare potency .

Data Analysis : Use IC₅₀ values and computational docking scores to rank derivatives. Prioritize compounds with >10-fold selectivity over off-targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.